molecular formula C18H21NO4 B14071767 (R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid

(R)-2-(tert-butoxycarbonyl(naphthalen-1-yl)amino)propanoic acid

Cat. No.: B14071767
M. Wt: 315.4 g/mol
InChI Key: UIZCOZGJYCVXAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-N-Boc-1-Naphthylalanine is a chiral amino acid derivative It is characterized by the presence of a naphthalene ring attached to the alpha carbon of the amino acid, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-1-Naphthylalanine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-1-Naphthylalanine.

    Protection of the Amino Group: The amino group of ®-1-Naphthylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified by recrystallization or chromatography to obtain ®-N-Boc-1-Naphthylalanine in high purity.

Industrial Production Methods

Industrial production of ®-N-Boc-1-Naphthylalanine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-1-Naphthylalanine undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the naphthalene ring.

    Deprotection: Free ®-1-Naphthylalanine.

Scientific Research Applications

®-N-Boc-1-Naphthylalanine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a substrate in enzymatic studies to understand enzyme specificity and mechanism.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of ®-N-Boc-1-Naphthylalanine depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The naphthalene ring and Boc protecting group play crucial roles in stabilizing intermediates and transition states, thereby enhancing the selectivity and efficiency of the reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-Boc-1-Naphthylalanine: The enantiomer of ®-N-Boc-1-Naphthylalanine, used in similar applications but with opposite stereochemistry.

    N-Boc-Phenylalanine: Another Boc-protected amino acid with a phenyl ring instead of a naphthalene ring.

    N-Boc-Tryptophan: Contains an indole ring and is used in peptide synthesis.

Uniqueness

®-N-Boc-1-Naphthylalanine is unique due to the presence of the naphthalene ring, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions requiring high stereoselectivity and in the synthesis of complex molecules where the naphthalene ring can participate in π-π interactions and other non-covalent interactions.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-1-ylamino]propanoic acid

InChI

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,1-4H3,(H,20,21)

InChI Key

UIZCOZGJYCVXAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)(C)C

Origin of Product

United States

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